molecular formula C17H11NO5 B12151337 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid

Cat. No.: B12151337
M. Wt: 309.27 g/mol
InChI Key: XQSXPWNRZVQROF-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of quinoline derivatives. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Esters and amides of quinoline-2,4-dicarboxylic acid.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid is unique due to the presence of the hydroxyphenyl group, which enhances its chemical reactivity and potential applications in various fields. This structural feature allows for the formation of diverse derivatives and coordination complexes, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C17H11NO5/c19-10-7-5-9(6-8-10)13-14(16(20)21)11-3-1-2-4-12(11)18-15(13)17(22)23/h1-8,19H,(H,20,21)(H,22,23)

InChI Key

XQSXPWNRZVQROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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